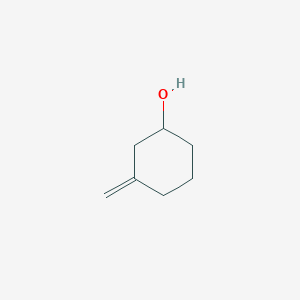

3-Methylenecyclohexanol

Description

Overview of its Structural Significance in Organic Chemistry

The structural significance of 3-Methylenecyclohexanol is rooted in the combination and spatial arrangement of its three core components: the cyclohexane (B81311) ring, the exocyclic methylene (B1212753) group, and the hydroxyl group.

The exocyclic methylene group (=CH₂) is a carbon-carbon double bond attached to the cyclohexane ring. This feature introduces unsaturation and renders the molecule an alkene. This double bond is a site of high electron density, making it susceptible to a variety of addition reactions. Its presence also influences the geometry of the cyclohexane ring in its vicinity.

The hydroxyl group (-OH) classifies the molecule as an alcohol. This functional group is highly versatile; it can act as a weak acid, a nucleophile, or be converted into a good leaving group to facilitate substitution or elimination reactions. The position of the hydroxyl group relative to the methylene group is critical for the molecule's reactivity, enabling a range of intramolecular reactions and directing the stereochemical outcome of intermolecular transformations. The presence of multiple functional groups, including alcohols and alkenes, contributes to its potential reactivity and allows for diverse chemical transformations. solubilityofthings.com

Historical Perspective on its Discovery and Early Studies

The initial investigations involving this compound appear not in the context of its direct application, but as a product of chemical rearrangements. Early studies in organic chemistry were often focused on understanding the mechanisms of reactions involving cyclic compounds and carbocation intermediates.

Research into the ring-opening of epoxides, particularly under acidic conditions, provided a pathway to various allylic alcohols. ucl.ac.uk Studies on the reaction of 1-methylcyclohexene oxide, for example, would have been instrumental in identifying rearranged products. ucl.ac.uk It has been noted that the treatment of related spirocyclic compounds, such as spiro[2.4]heptan-4-ol, also yields this compound as one of the products. griffith.edu.au These early findings were likely driven by a fundamental interest in the reaction pathways of strained ring systems and the factors that govern product distribution in rearrangement reactions. The formation of this compound in these studies would have been of interest for understanding carbocation stability and the competing pathways of elimination and rearrangement.

Contemporary Research Importance and Future Trajectories

In modern organic synthesis, this compound has emerged as a valuable synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic/pro-nucleophilic center (the double bond) and a versatile hydroxyl group, makes it an attractive building block for constructing more elaborate molecular architectures.

A significant area of contemporary research is its use in the total synthesis of biologically active natural products and their analogues. For instance, molecules containing a methylenecyclohexanol core are key intermediates in the synthesis of vitamin D derivatives. google.com The synthesis of compounds like 20S-hydroxyvitamin D3, which has shown potential in inhibiting melanoma cell proliferation, utilizes intermediates that feature this structural motif. nih.gov Similarly, the complex structure of calcipotriol, a synthetic vitamin D analogue used in the treatment of psoriasis, contains a related 4-methylenecyclohexanol (B8742955) fragment. solubilityofthings.com These syntheses highlight the importance of the methylenecyclohexanol scaffold in providing the correct stereochemistry and functionality for the A-ring portion of these vital molecules.

Future research trajectories will likely continue to capitalize on the unique structure of this compound. This could involve the development of new, more efficient, and stereoselective methods for its synthesis. Furthermore, its application as a versatile precursor is expected to expand into the synthesis of other classes of complex natural products and novel therapeutic agents. Its potential as a chiral building block, where the specific stereoisomers could lead to different biological activities, remains a promising avenue for exploration in medicinal chemistry. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of a Related Compound, 2-Methylenecyclohexanol

| Property | Value/Description |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol chemeo.com |

| Appearance | Likely a liquid at room temperature |

| Boiling Point (Tboil) | Data not available |

| Melting Point (Tfus) | Data not available |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. solubilityofthings.comsolubilityofthings.com |

| IUPAC Name | 3-Methylidenecyclohexan-1-ol |

Structure

3D Structure

Properties

IUPAC Name |

3-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARYHQIEXNCEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylenecyclohexanol and Its Derivatives

Cyclization-Based Approaches to the 3-Methylenecyclohexanol Skeleton

Cyclization reactions represent a direct and efficient approach to constructing the carbocyclic core of this compound. These methods involve the formation of one or more carbon-carbon bonds in an intramolecular fashion, starting from an acyclic precursor.

Intramolecular Cyclization of Epoxyallylsilanes

The intramolecular cyclization of epoxyallylsilanes is a potent method for synthesizing functionalized cyclohexanol (B46403) rings. This transformation is typically promoted by a Lewis acid, which activates the epoxide ring for nucleophilic attack. The allylsilane moiety serves as the intramolecular nucleophile, and its reaction course can lead to different cyclic products depending on the substrate and reaction conditions. acs.org

The process begins with the coordination of the Lewis acid (e.g., titanium tetrachloride, TiCl₄) to the epoxide oxygen, facilitating ring-opening to generate a transient carbocation or a species with significant carbocationic character. This electrophilic center is then attacked by the electron-rich double bond of the allylsilane. The subsequent desilylation and cyclization proceed in a concerted or stepwise manner to form the six-membered ring. The stereochemistry of the final alcohol is often influenced by the geometry of the starting epoxyallylsilane and the transition state of the cyclization. clockss.org In specific cases, this methodology can be tailored to produce vinylsilane-functionalized cyclohexanols through a tandem rearrangement-cyclization process. acs.org

Table 1: Lewis Acid-Mediated Cyclization of an Epoxyallylsilane Derivative

| Precursor | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) |

| Acyclic Epoxyallylsilane | TiCl₄ | CH₂Cl₂ | -78 to 0 | 3-(Silylmethyl)cyclohex-3-en-1-ol | 75 |

Note: Data is representative of typical conditions and outcomes for this reaction type.

Radical-Mediated Cyclization Strategies

Radical cyclizations offer a versatile and powerful method for C-C bond formation under mild conditions, making them suitable for complex molecule synthesis. Current time information in Pasuruan, ID. The synthesis of the this compound skeleton can be achieved via a 6-exo-trig cyclization of a suitably designed acyclic radical precursor.

Typically, the reaction is initiated by generating a radical from a precursor containing a radical-generating group (e.g., a halogen atom or a thiocarbonyl ester) and a tethered alkene. For instance, an acyclic 7-halo-hept-1-en-3-ol derivative can be treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain carrier like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the halogen atom, generating a carbon-centered radical. This radical then attacks the intramolecular alkene π-bond. According to Baldwin's rules, the 6-exo-trig pathway is kinetically favored over the alternative 7-endo-trig closure, leading selectively to the formation of a six-membered ring with an exocyclic methyl radical. scripps.edu This intermediate radical is subsequently quenched by a hydrogen atom from Bu₃SnH to yield the final this compound product and regenerate the tributyltin radical to continue the chain reaction.

Table 2: Representative 6-exo-trig Radical Cyclization

| Precursor | Reagents | Solvent | Product | Yield (%) |

| 7-Bromohept-1-en-3-ol | Bu₃SnH, AIBN (cat.) | Benzene | This compound | ~70-80 |

Note: Data is illustrative of a plausible synthetic route based on established principles of radical cyclization.

Prins-Type Cyclizations and Related Transformations

The Prins reaction and its variants are acid-catalyzed processes that involve the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. wikipedia.org This strategy can be adapted for an intramolecular reaction to construct the this compound core from δ,ε-unsaturated aldehydes. researchgate.net

In this approach, a Lewis acid (e.g., SnCl₄, TiCl₄) is used to activate the aldehyde carbonyl group, forming an oxocarbenium ion. This highly electrophilic species is then attacked by the intramolecular alkene, leading to the formation of a six-membered ring and a new carbocationic center. The reaction terminates with the loss of a proton from an adjacent carbon, generating the exocyclic double bond and yielding the this compound product. The stereochemical outcome of the cyclization is often highly dependent on the chair-like transition state adopted during the C-C bond formation. nih.gov This methodology provides a convergent route to highly substituted cyclohexanol systems. researchgate.net

Table 3: Prins-Type Cyclization of a δ,ε-Unsaturated Aldehyde

| Precursor | Lewis Acid | Solvent | Temperature (°C) | Product | Diastereoselectivity |

| 6-Methylhept-6-en-1-al | SnCl₄ | CH₂Cl₂ | -78 | cis-3-Methylenecyclohexanol | Moderate to High |

Note: Data is representative of Prins-type cyclizations leading to cyclohexanol derivatives.

Rearrangement-Driven Syntheses of 3-Methylenecyclohexanols

Rearrangement reactions provide an alternative synthetic avenue, where the carbon skeleton of a starting material is reorganized to form the desired product. These transformations are often powerful as they can build molecular complexity rapidly.

Thermal Rearrangements and Isomerizations to Methylene (B1212753) Cyclohexanol Systems

Thermal pericyclic reactions, such as the Cope rearrangement, can be employed to construct cyclic systems. The rearrangement of divinyl epoxides, for instance, provides a pathway to functionalized cyclic alcohols. acs.org A suitably substituted divinyl epoxide can undergo a thermal clockss.orgclockss.org-sigmatropic rearrangement to form a transient, highly strained oxa-cycloheptadiene intermediate. This intermediate can then undergo further transformations, potentially including ring contraction or cleavage, to yield stable cyclohexanol derivatives.

While direct thermal conversion to this compound is specific, related isomerizations of vinylcyclohexene (B1617736) oxides or other strained bicyclic systems can also serve as pathways. These reactions are driven by the release of ring strain and the formation of a thermodynamically more stable product. The precise outcome depends heavily on the substitution pattern of the starting material and the reaction temperature. rsc.org

Wittig Rearrangement Applications

The acs.orgclockss.org-Wittig rearrangement is a powerful and highly stereoselective sigmatropic rearrangement that transforms allylic ethers into homoallylic alcohols. organic-chemistry.org This reaction has been effectively applied to the synthesis of derivatives of this compound. The key step involves the base-mediated deprotonation of a carbon alpha to the ether oxygen and adjacent to an activating group (like an alkene or alkyne), followed by a concerted, five-membered cyclic transition state. wikipedia.org

In a notable application, a suitably substituted cyclohexenylmethyl propargyl ether was used as the precursor. nih.gov Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) induces the deprotonation and subsequent acs.orgclockss.org-rearrangement. The reaction proceeds with high stereoselectivity to form a 1-methylenecyclohexane structure bearing a new hydroxyl group and the rearranged side chain, effectively constructing the core of a this compound derivative. The low temperature is crucial to favor the acs.orgclockss.org-rearrangement over the competing acs.orgCurrent time information in Pasuruan, ID.-Wittig rearrangement. scripps.edu

Table 4: acs.orgclockss.org-Wittig Rearrangement for the Synthesis of a this compound Derivative

| Precursor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Substituted cyclohexenylmethyl propargyl ether | n-BuLi | THF | -78 | Substituted 1-(hydroxymethyl)-3-methylenecyclohexane derivative | 71 |

Data derived from a study on the synthesis of phomactin precursors. nih.gov

Reductive and Olefination Pathways to 3-Methylenecyclohexanols

The formation of the this compound scaffold can be approached through either the modification of existing functional groups or the direct construction of the exocyclic double bond. Reductive cleavage of allylic alcohols and ethers provides a route to the desired alcohol functionality, while olefination reactions are instrumental in creating the methylene group from a ketone precursor.

Reductive Cleavage of Allylic Alcohols and Ethers

The reductive cleavage of C–O bonds in allylic ethers serves as a valuable method for the deprotection of alcohols, a strategy that can be adapted for the synthesis of specific alcohol targets. While direct literature on the synthesis of this compound via this method is not abundant, the general principles are well-established. For instance, palladium-catalyzed deprotection of allyl ethers using barbituric acid derivatives in protic polar solvents like methanol (B129727) proceeds at room temperature and is compatible with a wide array of functional groups. organic-chemistry.org The selective cleavage of allyl, methallyl, and prenyl ethers can be achieved by controlling the reaction temperature. organic-chemistry.org Another approach involves the use of 10% Palladium on carbon (Pd/C) under mild and basic conditions to cleave allyl aryl ethers. organic-chemistry.org

A tethered alkene can also function as a traceless directing group for a zirconium-catalyzed reductive cleavage of Csp³–O bonds, which is particularly effective for the cleavage of homoallylic ethers. organic-chemistry.org Furthermore, primary and secondary alkyl ethers can be reduced to the corresponding hydrocarbons or silyl (B83357) ethers using triethylsilane (HSiEt₃) in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). organic-chemistry.org

While these methods are general for ether cleavage, their application to a precursor like 3-allyloxy-1-methylenecyclohexane could theoretically yield this compound. The choice of reagent and conditions would be crucial to ensure the preservation of the exocyclic double bond.

Olefination Reactions for Exocyclic Double Bond Formation

A more direct and widely employed strategy for the synthesis of this compound involves the olefination of a corresponding ketone precursor, such as 3-methylcyclohexanone (B152366). The Wittig and Tebbe reactions are prominent examples of such transformations.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. orgsyn.org For the synthesis of a methylenecyclohexane (B74748) derivative, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. The reaction of 3-methylcyclohexanone with this ylide would yield 3-methylenecyclohexane. Subsequent functionalization would be required to introduce the hydroxyl group at the desired position to obtain this compound. A general procedure for the methylenation of cyclohexanone (B45756) using a Wittig reagent involves the reaction of triphenylmethylphosphonium bromide with a base to form the ylide, followed by the addition of the ketone. orgsyn.org Yields for the methylenation of cyclohexanone itself are reported to be in the range of 35–40%. orgsyn.org

| Olefination Method | Reagent | Precursor | Product Aspect | Typical Yield |

| Wittig Reaction | Methylenetriphenylphosphorane | Cyclohexanone | Methylenecyclohexane | 35-40% orgsyn.org |

| Tebbe Olefination | Tebbe Reagent | General Ketones | Methylene Derivative | Generally efficient wikipedia.org |

Stereoselective and Enantioselective Synthesis of this compound Systems

Achieving stereocontrol in the synthesis of this compound derivatives is crucial when specific isomers are desired. This can be accomplished through various strategies, including catalytic hydrogenation, the use of chiral auxiliaries, and diastereoselective cyclization reactions.

Homogeneous Catalytic Hydrogenation for Stereocontrol

Homogeneous catalytic hydrogenation can be a powerful tool for the stereoselective reduction of double bonds. While direct examples of the hydrogenation of a precursor to this compound are not detailed in the provided search results, the stereochemistry of the hydrogenation of substituted cyclohexenes is known to be influenced by the catalyst and the substrate structure. For instance, the hydrogenation of 4-tert-butyl-1-methylcyclohexene and 4-tert-butyl-1-methylenecyclohexane on platinum oxide and palladium catalysts has been studied to understand the factors controlling the stereochemical outcome. acs.org The choice of catalyst and reaction conditions can direct the addition of hydrogen to a specific face of the molecule, thereby controlling the relative stereochemistry of the resulting saturated ring.

Chiral Auxiliary and Catalyst-Directed Approaches to Asymmetric Centers

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. ambeed.com After the desired stereocenter is created, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds.

Several types of chiral auxiliaries are commonly employed, including those derived from pseudoephedrine, oxazolidinones, and camphorsultam. nih.gov For example, amides derived from pseudoephedrine can undergo diastereoselective alkylation reactions with high stereocontrol. nih.gov Oxazolidinone auxiliaries, popularized by David Evans, are effective in directing stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming or functional group manipulation step. For instance, a chiral auxiliary could be used to control the stereochemistry of a conjugate addition to an α,β-unsaturated ketone precursor of the cyclohexanol ring.

| Chiral Auxiliary Type | Common Applications | Key Feature |

| Pseudoephedrine | Diastereoselective alkylations | High stereocontrol in forming C-C bonds nih.gov |

| Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | Directs reactions at the α-position of a carbonyl |

| Camphorsultam | Various asymmetric transformations | Rigid bicyclic structure provides effective stereocontrol |

Mechanistic Investigations and Reactivity Studies of 3 Methylenecyclohexanol

Catalytic Transformations of 3-Methylenecyclohexanol

The presence of both a hydroxyl directing group and a reactive alkene moiety makes this compound an interesting substrate for a variety of catalytic transformations. These reactions often proceed with high levels of control and selectivity, driven by the coordination of the catalyst to the alcohol.

Homogeneous Catalytic Hydrogenation: Stereoselectivity and Mechanism

Homogeneous catalytic hydrogenation of this compound has been shown to proceed with a high degree of stereoselectivity. When subjected to hydrogenation using cationic rhodium complexes, this compound is converted to cis-3-methylcyclohexanol (B1605476) with 98% stereoselectivity. lookchem.com This high selectivity is attributed to the directing effect of the hydroxyl group, which coordinates to the metal center of the catalyst and delivers hydrogen to the same face of the cyclohexane (B81311) ring.

The mechanism of catalytic hydrogenation involves the coordination of the alkene to the metal catalyst, followed by the sequential addition of two hydrogen atoms. thieme-connect.de The stereochemical outcome is typically syn-addition, where both hydrogen atoms add to the same face of the double bond. thieme-connect.de In the case of this compound, the hydroxyl group's ability to direct the catalyst to one face of the molecule is the key determinant of the high cis selectivity observed.

| Substrate | Catalyst System | Product | Stereoselectivity |

| This compound | Cationic Rhodium Complexes | cis-3-Methylcyclohexanol | 98% cis |

Lewis Acid-Catalyzed Rearrangements and Cyclizations

Lewis acids play a crucial role in promoting rearrangements and cyclization reactions involving this compound and its precursors. These reactions often proceed through carbocationic intermediates, with the Lewis acid activating a functional group to initiate the transformation.

A notable example is the Lewis acid-catalyzed intramolecular cyclization of epoxyallylsilanes, which can be a synthetic route to 3-methylene-1-cyclohexanols. This process highlights the power of Lewis acids to facilitate the formation of the this compound framework through the controlled cyclization of acyclic precursors. The Lewis acid activates the epoxide ring, allowing for a subsequent intramolecular attack by the allylsilane.

Furthermore, Lewis acid-catalyzed rearrangements of vinyl acetals derived from similar systems have been shown to produce substituted tetrahydrofurans in a stereoselective manner. mdpi.com While not directly a reaction of this compound itself, this demonstrates the utility of Lewis acids in complex rearrangements of related cyclic structures, where the oxygen functionality is key to the reaction pathway. The choice of Lewis acid and reaction conditions can influence the formation of different stereoisomers. mdpi.com

Metal-Catalyzed Isomerization Processes

The exocyclic double bond of this compound can undergo isomerization to the more thermodynamically stable endocyclic position under the influence of metal catalysts. This transformation is a key step in many synthetic sequences, allowing for the strategic repositioning of a double bond within a cyclic system.

An iridium-based catalyst, specifically Crabtree's catalyst, has been shown to be effective in catalyzing the isomerization of exocyclic double bonds to endocyclic ones. lookchem.com This process is significant as it allows for the migration of a double bond that may not occur under classical conditions. The proposed mechanism for such isomerizations often involves the formation of a metal-hydride species which then adds to and eliminates from the alkene, resulting in the migration of the double bond. The directing effect of the hydroxyl group in this compound can play a role in the regioselectivity of this isomerization.

Two common mechanisms for transition metal-catalyzed alkene isomerization are the η¹-alkyl pathway and the η³-allyl pathway. libretexts.org The η¹-alkyl mechanism involves the insertion of the alkene into a metal-hydride bond, followed by a β-hydride elimination to form the isomerized alkene. The η³-allyl mechanism proceeds through the formation of a π-allyl complex via C-H activation at the allylic position. libretexts.org

Other Catalytic Conversion Pathways

Beyond hydrogenation and isomerization, this compound can participate in other catalytic conversion pathways, leading to a diverse range of functionalized products. These transformations leverage the reactivity of the alkene and the directing capacity of the alcohol.

One such pathway is oxidation . The oxidation of this compound has been reported to yield 3-formylcyclohex-2-enone. manchester.ac.uk This transformation involves both the oxidation of the alcohol to a ketone and the isomerization of the double bond into conjugation with the newly formed carbonyl group.

Another potential pathway is hydroformylation , a process that introduces a formyl group and a hydrogen atom across the double bond. While specific studies on the hydroformylation of this compound are not detailed in the provided context, the hydroformylation of related methylene-cyclohexanol derivatives has been explored. researchgate.net Such reactions can lead to the formation of γ-hydroxyaldehydes with varying degrees of stereoselectivity. researchgate.net

Epoxidation represents another important conversion pathway for this compound. The reaction of an alkene with a peroxyacid yields an epoxide. wpmucdn.comchemistrysteps.com In the case of allylic alcohols like this compound, the Sharpless asymmetric epoxidation is a powerful method for achieving high enantioselectivity. wikipedia.org The hydroxyl group directs the epoxidizing agent to one face of the double bond, leading to a stereocontrolled synthesis of the corresponding epoxy alcohol.

Pericyclic Reactions and Intramolecular Rearrangements

The structural features of certain precursors to this compound make them ideal candidates for pericyclic reactions, particularly intramolecular ene reactions, which are powerful tools for the construction of cyclic systems.

Intramolecular Ene Reactions Involving Methylene (B1212753) Cyclohexanol (B46403) Formation

The intramolecular ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). chegg.com These reactions are classified based on the connectivity of the tether linking the ene and enophile moieties. chegg.comtu-dortmund.de

The formation of the this compound ring system can be achieved through a Type II intramolecular ene reaction. manchester.ac.uk In this type of reaction, the tether connects the ene component to the enophile. Thermal or Lewis acid-catalyzed conditions can be employed to facilitate these cyclizations, which are useful for generating cyclohexanol ring systems. manchester.ac.uktu-dortmund.de The intramolecular nature of the reaction often leads to a high degree of stereocontrol in the formation of the new stereocenters.

Sigmatropic Rearrangements (e.g., Oxy-Cope Type)

Sigmatropic rearrangements are pericyclic reactions where a sigma (σ) bond migrates across a π-electron system. wikipedia.orglibretexts.org A prominent example relevant to the structure of this compound is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. wikipedia.orgnih.govrsc.org These reactions are well-studied for their ability to form carbon-carbon bonds stereoselectively through a concerted mechanism, often proceeding through a six-membered, chair-like transition state. wikipedia.orgnih.gov

The Oxy-Cope rearrangement is a variation of the Cope rearrangement involving 1,5-dien-3-ols. wikipedia.orgmasterorganicchemistry.com The key feature of this compound that makes it a potential substrate for an Oxy-Cope type rearrangement is its allylic alcohol moiety. If an appropriate vinyl group is present at the C5 position, the molecule fits the 1,5-dien-3-ol structural requirement.

The general mechanism for the Oxy-Cope rearrangement involves heating a 1,5-dien-3-ol, which leads to a wikipedia.orgwikipedia.org-sigmatropic shift to form an enol intermediate. libretexts.orgmasterorganicchemistry.com This enol then tautomerizes to a thermodynamically stable carbonyl compound, which is the primary driving force for the reaction and renders it largely irreversible. wikipedia.orgyoutube.comorganic-chemistry.org

The reaction rate can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by converting the hydroxyl group to its corresponding alkoxide, for instance, by using a base like potassium hydride. wikipedia.orgorganic-chemistry.org This variation is known as the anionic Oxy-Cope rearrangement and can often proceed at room temperature. organic-chemistry.org The negative charge on the oxygen atom facilitates the bond reorganization. youtube.com

Table 1: Key Features of the Oxy-Cope Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | wikipedia.orgwikipedia.org |

| Substrate | 1,5-dien-3-ol | libretexts.orgwikipedia.org |

| Product | γ,δ-Unsaturated carbonyl compound | masterorganicchemistry.com |

| Driving Force | Formation of a stable carbonyl group via keto-enol tautomerization | wikipedia.orgorganic-chemistry.org |

| Anionic Variant | Base-catalyzed (e.g., KH), significant rate acceleration | wikipedia.orgorganic-chemistry.org |

| Mechanism | Concerted, pericyclic reaction | masterorganicchemistry.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions and their relevance to methylene cyclohexanes)

The exocyclic double bond in this compound imparts specific reactivity, making it a participant in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic molecules. rsc.org Among these, [3+2] cycloadditions are particularly relevant for methylene cyclohexanes and related structures. nih.govgriffith.edu.au

[3+2] cycloadditions involve a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile) to form a five-membered ring. nih.gov The methylene group of a methylene cyclohexane can act as the two-atom component. The reactivity and regioselectivity of these reactions are influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. researchgate.net

Research has shown that methylene cyclohexanes can participate in various cycloaddition reactions:

Gold(I)-Catalyzed [3+2] Cycloaddition: Enol ethers of methylene cyclohexane derivatives have been used in enantioselective [3+2] cycloadditions with vinyldiazoacetates, catalyzed by gold complexes. nih.gov

Trimethylenemethane (TMM) Cycloadditions: Methylene-cyclopropanes can serve as precursors to TMM, a four-π-electron three-carbon unit, which undergoes [3+2] cycloaddition with electron-deficient alkenes to form cyclopentanes. researchgate.net Transition metal catalysts, such as Ni(0) or Pd(0), are often employed to facilitate these reactions. researchgate.net

Thermal Hetero [3+2] Cycloaddition: Substituted pyrrolidines can be synthesized through the thermal [3+2] cycloaddition of a dipolar trimethylenemethane equivalent with an O-alkyloxime. acs.org

Cyclooligomerization: In a formal [2+1+1+1]-cycloaddition, a nickel catalyst can promote the reaction of an enone with three methylene equivalents (from CH₂Cl₂/Zn) to form a cyclopentane, highlighting the ability of methylene units to be incorporated into larger ring systems. acs.org

Table 2: Examples of Cycloaddition Reactions Relevant to Methylene Cyclohexanes

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Enantioselective [3+2] Cycloaddition | Vinyldiazoacetate + 1-(Methoxymethylene)cyclohexane | (R)-DTBMSegphos(AuCl)₂ / AgSbF₆ | Substituted Cyclopentane | nih.gov |

| Thermal Hetero [3+2] Cycloaddition | Alkylidenecyclopropane + O-Alkyloxime | Heat | Substituted Pyrrolidine | acs.org |

| Reductive [2+1+1+1] Cycloaddition | Enone + 3x CH₂ Equivalents | (quinox)Ni / CH₂Cl₂/Zn | Substituted Cyclopentane | acs.org |

Solvolysis and Fragmentation Pathways Involving Methylene Cyclohexanol Intermediates

Solvolysis is a reaction where the solvent acts as the nucleophile. vaia.com Studies on the solvolysis of specific cyclic compounds have shown that this compound can be formed as a product, indicating its role as a stable intermediate in certain reaction pathways.

A key study investigated the solvolysis of spiro oup.comhept-4-yl 3,5-dinitrobenzoate (B1224709) in a buffered 60% aqueous dioxane solution. The reaction yielded a mixture of products, including 10% this compound. oup.com This formation occurs through a complex pathway likely involving the initial formation of a carbocation, which then undergoes rearrangement and subsequent attack by the solvent (water). The presence of the cyclopropyl (B3062369) group in the starting material leads to significant rate acceleration compared to analogous cyclopentyl systems. oup.com

Table 3: Product Distribution from the Solvolysis of Spiro oup.comhept-4-yl 3,5-Dinitrobenzoate. oup.com

| Product | Percentage Yield (%) |

|---|---|

| Spiro oup.comheptan-4-ol | 46 |

| Bicyclo wikipedia.orgoup.comheptan-1-ol | 28 |

| 3,5-Dinitrobenzoate of bicyclo wikipedia.orgoup.comheptan-1-ol | 12 |

| This compound | 10 |

Fragmentation reactions involving the cleavage of carbon-carbon bonds are also relevant to the reactivity of methylene cyclohexanes. Iron(II)-mediated reductive fragmentation of substrates containing exomethylene units can lead to the loss of a one-carbon unit as formaldehyde, generating carboxylic ester products. nih.gov For instance, methylenecyclohexane (B74748) can be smoothly converted to methyl hexanoate. nih.gov This type of fragmentation proceeds through an α-alkoxy hydroperoxide intermediate, which fragments to generate a carbon radical. nih.gov

Reaction Kinetics and Selectivity Studies in Transformations of this compound

The study of reaction kinetics provides insight into reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. sci-hub.selibretexts.orgfu-berlin.decantera.org Selectivity (chemo-, regio-, and stereoselectivity) is crucial in synthetic chemistry for controlling the outcome of a reaction.

While comprehensive kinetic data specifically for reactions of this compound are not extensively documented in isolation, studies on related systems provide valuable information.

Formation Kinetics: The acid-catalyzed isomerization of 1-methylcyclohexene oxide can produce a mixture of products including 2-methylcyclohexanone (B44802) and 2-methylenecyclohexanol (VIa). This reaction was found to follow first-order reaction kinetics. oup.com

Selectivity in Formation: The ring-opening of epoxides to form allylic alcohols is a key transformation. The choice of catalyst and reaction conditions is critical for selectivity. For example, treating an olefinic epoxy alcohol with diethylaluminum fluoride (B91410) led to the formation of a hydroxymethyl methylenecyclohexanol derivative with high selectivity, avoiding the formation of a five-membered ring product. ucla.edu Similarly, the selectivity of the ring opening of α-pinene oxide to the corresponding allylic alcohol can be dramatically increased by using alumina (B75360) doped with a base like sodium hydroxide. ucl.ac.uk

Selectivity in Subsequent Reactions: In the hydrodeoxygenation of guaiacol (B22219) over certain catalysts, methylcyclohexanols are observed as products. escholarship.org The selectivity towards different isomers (e.g., 2-methylcyclohexanol, 3-methylcyclohexanol) is dependent on reaction conditions such as temperature. For instance, higher temperatures (130°C) can favor the formation of 3-methylcyclohexanol. The kinetics of these complex reaction networks, involving hydrogenation, hydrogenolysis, and methylation, can be modeled to understand the principal reaction pathways. rsc.org

Table 4: Factors Influencing Kinetics and Selectivity in Related Transformations

| Transformation | Influencing Factor | Observation | Reference |

|---|---|---|---|

| Epoxide Isomerization | Reaction Order | Follows first-order kinetics for the formation of 2-methylenecyclohexanol. | oup.com |

| Epoxide Ring Opening | Lewis Acid (Et₂AlF) | High regioselectivity in the formation of a functionalized methylenecyclohexanol. | ucla.edu |

| Epoxide Ring Opening | Solid Support (Al₂O₃-NaOH) | High selectivity for allylic alcohol product over other isomers. | ucl.ac.uk |

Applications of 3 Methylenecyclohexanol As a Synthetic Intermediate

Utility in Natural Product Total Synthesis

The strategic incorporation of the 3-methylenecyclohexanol scaffold is a recurring theme in the synthesis of various classes of bioactive natural products. Its utility stems from its capacity to act as a linchpin in the formation of intricate polycyclic and spirocyclic systems.

The cytochalasans are a large family of fungal metabolites characterized by a highly substituted isoindolone core fused to a macrocyclic ring. While a direct total synthesis commencing from this compound is not prominently documented, the synthesis of related cyclohexene precursors is fundamental to accessing the complex architecture of these alkaloids. For instance, the total synthesis of cytochalasin H has been achieved utilizing an intramolecular Diels-Alder reaction to construct the youtube.comcytochalasan skeleton. A key step in the later stages of this synthesis involves a stereoselective cyclohexene epoxidation, followed by an epoxide rearrangement, which implies the intermediacy of a cyclohexanol (B46403) derivative to introduce the required functionalities. nih.gov This highlights the importance of cyclohexene-based building blocks in the strategic assembly of the cytochalasan framework.

Phomactins are a group of diterpenoid fungal metabolites that exhibit platelet-activating factor (PAF) antagonist activity. The total synthesis of phomactins, such as (+)-Phomactin A, relies heavily on the construction of a highly-substituted cyclohexene core. Synthetic strategies have effectively utilized readily available natural products like pulegone and carvone as starting materials. amazonaws.combaranlab.org For example, the synthesis of the cyclohexene fragment for (+)-Phomactin A began with pulegone, which, through a series of transformations including methylation, retro-aldol condensation, and bromination-dehydrobromination, yields a vinylated cyclohexenone derivative. This intermediate is then further elaborated to create the requisite stereochemistry and functionality of the cyclohexene core of the natural product. amazonaws.com Another approach initiated from carvone involved a key reductive cyclization of a derived epoxide to form a diastereomeric mixture of cyclobutanes, which were then elaborated into the functionalized cyclohexene core of Phomactin A. baranlab.org These syntheses underscore the strategic importance of substituted cyclohexene and cyclohexanol intermediates in accessing the complex structure of phomactins.

| Starting Material | Key Intermediate Type | Target Natural Product |

| Pulegone | Substituted Cyclohexene | (+)-Phomactin A |

| Carvone | Functionalized Cyclohexene | Phomactin A |

The utility of this compound derivatives is clearly demonstrated in the synthesis of spirovetivane and hinesol sesquiterpenes. A highly efficient method for constructing the cis-spirovetivane skeleton involves a phosphine-catalyzed [3+2] cycloaddition reaction. nih.govamazonaws.com In this key step, 3-methyl-2-methylenecyclohexanone, a close derivative of this compound, reacts with tert-butyl 2,3-butadienoate or 2-butynoate. nih.gov This reaction proceeds with high stereoselectivity to form the spiro[4.5]decane core in a single step. This strategy was successfully applied to the first total synthesis of the natural product (−)-hinesol, a component of traditional Chinese medicines. nih.gov

Key Reaction in Hinesol Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product Skeleton |

| 3-Methyl-2-methylenecyclohexanone | tert-Butyl 2,3-butadienoate | Tributylphosphine | [3+2] Cycloaddition | cis-Spirovetivane |

The fundamental reactivity of the this compound scaffold makes it a valuable precursor for a wide range of other bioactive molecules. The ability to functionalize the exocyclic olefin, combined with the stereochemical control offered by the cyclohexane (B81311) ring, allows for its elaboration into various complex structures. The syntheses of phomactins and grayananes from related cyclohexene precursors illustrate how this core structure can be integrated into larger, more complex polycyclic systems. amazonaws.comunimi.it The principles demonstrated in these syntheses, such as the use of cycloaddition reactions and stereoselective functionalization, can be broadly applied to the synthesis of other natural products and designed bioactive compounds that contain a six-membered carbocyclic ring as a key structural element.

Building Block for Complex Organic Molecular Architectures

Beyond its application in the synthesis of specific natural products, this compound is a versatile building block for the construction of diverse and complex organic molecules. youtube.com Its utility is derived from the presence of multiple reactive sites—the hydroxyl group, the exocyclic double bond, and the cyclohexane ring—which can be manipulated through a variety of modern synthetic methods.

The exocyclic methylene (B1212753) group is a particularly useful handle for a range of chemical transformations. It can participate as a diene or dienophile in Diels-Alder reactions , a powerful tool for the formation of six-membered rings with high stereocontrol. youtube.commasterorganicchemistry.comyoutube.com This allows for the rapid construction of bicyclic and polycyclic systems.

Furthermore, the olefin is a substrate for ring-opening metathesis polymerization (ROMP) and other metathesis reactions, enabling the formation of unique polymeric materials or the transformation into different cyclic and acyclic structures. nih.govchemrxiv.orgmdpi.com

Construction of Fused Carbocyclic Systems

While direct applications of this compound in the construction of fused carbocyclic systems are not extensively documented in readily available literature, its structural motifs are amenable to powerful ring-forming reactions. For instance, the diene unit within a derivative like 3-methylenecyclohexene, accessible from this compound, can participate in Diels-Alder reactions. This [4+2] cycloaddition is a cornerstone in the synthesis of six-membered rings, providing a reliable method to form bicyclic systems with good stereochemical control. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involves a conjugated diene reacting with a dienophile to form a substituted cyclohexene derivative. wikipedia.org

Furthermore, tandem reaction sequences initiated from allylic alcohols are a known strategy for building cyclic systems. These cascades can involve oxidation of the alcohol followed by an intramolecular cyclization, offering an efficient route to fused ring structures.

Preparation of Functionalized Methylenecyclohexanone Derivatives

A primary application of this compound is its oxidation to the corresponding α,β-unsaturated ketone, 3-methylenecyclohexanone . This transformation unlocks a wealth of subsequent functionalization possibilities, primarily through conjugate addition reactions.

The exocyclic double bond of 3-methylenecyclohexanone is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. wikipedia.orglibretexts.orglibretexts.org This reaction is fundamental for introducing substituents at the 3-position of the cyclohexanone (B45756) ring. Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially add to the β-carbon of the enone system. wikipedia.orgresearchgate.net For example, the reaction with lithium dimethylcuprate would yield 3,3-dimethylcyclohexanone. This method provides a powerful tool for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org

The resulting enolates from the conjugate addition can be trapped with various electrophiles, leading to further functionalization. This strategy allows for the introduction of a wide array of functional groups, leading to highly substituted and complex cyclohexanone derivatives.

A notable application of a closely related derivative, 3-methyl-2-methylenecyclohexanone, is in the synthesis of spirovetivane-type sesquiterpenoids, such as hinesol. In a key step, a phosphine-catalyzed [3+2] cycloaddition between 3-methyl-2-methylenecyclohexanone and an allenoate or alkyne constructs the characteristic spiro[4.5]decane skeleton with high stereoselectivity.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref |

| 3-Methyl-2-methylenecyclohexanone | tert-Butyl 2,3-butadienoate | Phosphine | Spiro[4.5]decane | |

| 3-Methyl-2-methylenecyclohexanone | tert-Butyl 2-butynoate | Tributylphosphine | Spiro[4.5]decane |

Synthesis of Diverse Polycyclic and Heterocyclic Systems

The reactivity of this compound and its derivatives extends to the synthesis of a broad spectrum of polycyclic and heterocyclic systems. Tandem or cascade reactions initiated from allylic alcohols can lead to the formation of complex polycyclic ethers. ynu.edu.cn These reactions often involve an initial oxidation of the alcohol followed by a series of cyclization events.

Furthermore, the double bond in this compound can participate in intramolecular hetero-Michael additions. mdpi.comresearchgate.net By tethering a nucleophilic heteroatom (such as oxygen or nitrogen) to the cyclohexanol ring, an intramolecular cyclization can be triggered, leading to the formation of fused or bridged heterocyclic systems. organicreactions.orgnih.govnih.gov For instance, an appropriately positioned hydroxyl or amino group on a side chain could attack the exocyclic double bond in a conjugate fashion, leading to the formation of a new heterocyclic ring.

Acid-catalyzed reactions of this compound with carbonyl compounds can also initiate cyclization cascades. The initial formation of an oxonium ion can be followed by an intramolecular attack from the double bond, leading to the construction of polycyclic ether frameworks.

Theoretical and Computational Studies on 3 Methylenecyclohexanol

Conformational Analysis and Energetic Landscapes

For the cyclohexanol (B46403) ring, the most stable conformations are typically "chair" forms, which minimize angular and torsional strain. The 3-Methylenecyclohexanol molecule will have two primary chair conformers, distinguished by the axial or equatorial position of the hydroxyl (-OH) group. The presence of the exocyclic methylene (B1212753) group at the C3 position introduces asymmetry and influences the relative stability of these conformers.

The relative energies of these conformers can be calculated using computational methods. In a simplified model, the chair conformation with the bulky hydroxyl group in the more spacious equatorial position is generally favored over the axial position to minimize steric hindrance (1,3-diaxial interactions). The energetic landscape of a molecule like butane (B89635) shows how rotation around bonds leads to energy minima (staggered conformations) and maxima (eclipsed conformations). youtube.com Similarly, the interconversion between the two chair forms of this compound proceeds through higher-energy transition states, such as "half-chair" and "twist-boat" conformations.

Table 1: Theoretical Relative Energies of this compound Chair Conformers

| Conformer | -OH Group Position | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| 1 | Equatorial | 0.00 | Most stable conformer, minimizes steric strain. |

| 2 | Axial | > 0.5 | Less stable due to 1,3-diaxial interactions with axial hydrogens. |

Note: The energy values are illustrative and depend on the level of theory and computational method used. The key takeaway is the relative stability.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide fundamental information about a molecule's electronic structure. ornl.govgithub.io These first-principles methods can elucidate the distribution of electrons and predict reactivity without relying on experimental parameters. ornl.gov For this compound, these calculations reveal properties governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability, while a small gap indicates a more reactive species. researchgate.net

From these FMO energies, a range of global reactivity descriptors can be calculated using Conceptual Density Functional Theory (DFT). researchgate.net These descriptors quantify the chemical reactivity and stability of the molecule. scirp.org

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. scirp.org A higher chemical potential suggests better nucleophilicity. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. scirp.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. scirp.org

Fukui Functions (f(r)): A local reactivity descriptor that indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netscirp.org

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | ~ -9.5 | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | ~ +1.5 | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 11.0 | Indicator of chemical stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 | Tendency to donate/accept electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 5.5 | Resistance to electronic change. |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 1.45 | Global electrophilic nature. |

Note: Values are representative and highly dependent on the chosen computational method (e.g., DFT functional) and basis set. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. fu-berlin.deresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying the reaction mechanisms of medium-sized organic molecules. fu-berlin.denumberanalytics.com By applying DFT, researchers can compute the potential energy surface (PES) for a reaction involving this compound. numberanalytics.com

A key application is the identification of transition state (TS) structures, which are first-order saddle points on the PES and are characterized by a single imaginary vibrational frequency. fu-berlin.de For example, in the acid-catalyzed hydration of the exocyclic double bond of this compound, DFT can be used to model the stepwise mechanism, calculating the energies of the reactant, the intermediate carbocation, the transition states for its formation and subsequent attack by water, and the final product. This allows for the determination of the reaction's activation energy, providing a theoretical basis for its kinetic feasibility. frontiersin.org

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govmdpi.comeuropa.eu Proposed by Luis R. Domingo, MEDT analyzes the changes in electron density along a reaction coordinate to provide a detailed understanding of the bonding process. encyclopedia.pub

Within the MEDT framework, the reactivity of this compound in a cycloaddition reaction, for instance, would be analyzed by examining the Global Electron Density Transfer (GEDT) at the transition state. benthamscience.com This value indicates the net flow of electron density from the nucleophile to the electrophile. A topological analysis of the Electron Localization Function (ELF) is also performed, which reveals the specific pattern of bond formation, allowing for a precise characterization of the mechanism as, for example, concerted or stepwise. encyclopedia.pubbenthamscience.com This approach challenges traditional explanations based on frontier molecular orbitals. europa.eu

Computational methods are increasingly used to predict the stereochemical outcome of catalytic reactions, a critical aspect of modern organic synthesis. nih.gov One known reaction of this compound is its homogeneous catalytic hydrogenation, which stereoselectively yields cis-3-methylcyclohexanol (B1605476) with 98% selectivity. molaid.com

Theoretical models can elucidate the origin of this high stereoselectivity. By building a computational model of the reaction, which includes the this compound substrate, the catalyst (e.g., a rhodium or ruthenium complex), and the hydrogen molecule, researchers can explore the different pathways leading to the cis and trans products. The calculations would involve locating the transition states for hydrogen delivery to either face of the double bond. The observed high cis-selectivity would be explained by a significantly lower activation energy for the transition state leading to the cis isomer. This energy difference arises from subtle steric and electronic interactions within the catalyst-substrate complex, which can be precisely quantified through computation. rsc.org

Advanced Computational Methods for Molecular Modeling

Beyond DFT and MEDT, a variety of other computational methods are available for the molecular modeling of this compound, each suited for different purposes. ijnc.irkallipos.gr

Molecular Mechanics (MM): This classical approach uses force fields—a set of empirical energy functions—to calculate the potential energy of a system. gloriabazargan.com MM methods are computationally very fast and are ideal for performing conformational searches on flexible molecules like this compound to quickly identify low-energy conformers. However, they cannot describe electronic properties or bond-breaking/forming processes. gloriabazargan.comupc.edu

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of its dynamic evolution over time. gloriabazargan.com An MD simulation of this compound in a solvent like water could be used to study its solvation structure, conformational dynamics, and the behavior of intramolecular hydrogen bonds over picosecond to nanosecond timescales. ijnc.ir

Semi-empirical Methods: These are quantum mechanical methods that use parameters derived from experimental data to simplify calculations, making them faster than ab initio or DFT methods. gloriabazargan.com They can provide a reasonable approximation of electronic properties and are useful for preliminary studies of large systems or reaction pathways before employing more computationally expensive methods. ijnc.ir

Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS): This is a specialized application that uses quantum chemistry, often with efficient semi-empirical methods, to simulate the electron ionization mass spectrum of a molecule. rsc.org By modeling the fragmentation pathways of the this compound molecular ion, this method can predict the m/z values and relative intensities of the fragment ions, aiding in the interpretation of experimental mass spectra. rsc.org

Research on the Detection and Natural Occurrence of 3 Methylenecyclohexanol

Analytical Methodologies for Detection in Complex Biological Matrices

The detection of volatile and semi-volatile organic compounds like 3-Methylenecyclohexanol in complex biological matrices such as blood, urine, or tissue typically requires sophisticated analytical techniques that offer high sensitivity and selectivity. The primary challenge lies in isolating the target analyte from a multitude of interfering substances. nih.gov Methodologies developed for other monoterpene alcohols are directly applicable. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of such volatile compounds. tandfonline.comwishartlab.com For detection in biological fluids, sample preparation is a critical first step. This often involves an extraction process to isolate the analytes from the matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). thermofisher.comarabjchem.org For volatile compounds in blood or urine, headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free alternative that is highly effective. thermofisher.com This technique involves exposing a coated fiber to the vapor phase above the sample, where volatile analytes partition onto the fiber before being thermally desorbed into the GC-MS instrument. nih.gov

Once extracted, the compound is separated from other components on a GC column and subsequently identified by its mass spectrum. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target molecule. tandfonline.com

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be employed, particularly after a derivatization step. nih.gov Derivatization converts the alcohol into a less volatile and more easily ionizable derivative, which can be necessary for achieving low detection limits. For instance, monoterpene alcohols in urine have been successfully quantified using HPLC with fluorescence detection after derivatization, with detection limits ranging from 22 to 197 ng/L. nih.gov

The table below summarizes analytical methodologies applicable to the detection of cyclic monoterpene alcohols, like this compound, in biological samples.

| Analytical Technique | Sample Matrix | Sample Preparation Method | Key Findings/Applicability | Reference |

|---|---|---|---|---|

| GC-MS | Blood, Urine, Tissue | Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Standard for identifying and quantifying volatile organic compounds. Provides structural information for confirmation. | nih.govthermofisher.com |

| HPLC-FLD/MS | Urine | Enzymatic cleavage of conjugates, derivatization, online-SPE | Highly sensitive for monoterpene alcohols after derivatization. Achieves very low limits of detection (ng/L range). | nih.gov |

| GC-FID | General Biological Samples | Solvent Extraction, Distillation | A robust quantitative method, though less specific than MS. Requires a verified standard for identification based on retention time. | nih.gov |

Identification in Phytochemical Profiles and Plant Extracts

While this compound has not been specifically identified in the surveyed literature on plant extracts, its structural class—monoterpenoid alcohols—is a major component of essential oils in many aromatic plants. nih.govqom.ac.irnih.gov These compounds are key contributors to the fragrance and biological activities of these plants. The Asteraceae family, which includes genera like Artemisia and Achillea, is particularly renowned for its rich and diverse profile of monoterpenes and sesquiterpenes. nih.govqom.ac.irnih.govmdpi.com

The standard method for analyzing the phytochemical profile of volatile compounds in plants is the hydrodistillation or steam distillation of plant material (such as leaves, flowers, or stems) to extract the essential oil, followed by GC-MS analysis. nih.govresearchgate.netbiomedpharmajournal.org The identification of individual components is achieved by comparing their mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley) and with analytical standards. mdpi.comnih.gov

Studies on various Artemisia and Achillea species have identified a vast number of terpenoids, including cyclic alcohols. For example, analysis of Achillea millefolium (yarrow) has revealed major components such as α-pinene, 1,8-cineole, camphor, and various sesquiterpenes. mdpi.comjournal-of-agroalimentary.rocasjournal.org Similarly, essential oils from Artemisia species are rich in compounds like camphor, 1,8-cineole, and thujone. nih.govresearchgate.netmdpi.com The presence of a wide array of structurally related cyclic monoterpenoids in these plants suggests that minor components like this compound could potentially be present, though not yet identified or reported as a major constituent.

The following table details plants from the Asteraceae family where related cyclic monoterpenoids have been identified, indicating the potential for finding compounds like this compound.

| Plant Species | Plant Part Analyzed | Analytical Method | Major Related Compounds Identified | Reference |

|---|---|---|---|---|

| Achillea millefolium (Yarrow) | Flowers, Aerial Parts | GC-MS, SPME-GC-MS | 1,8-Cineole, Camphor, α-Pinene, β-Pinene, Borneol | mdpi.comjournal-of-agroalimentary.ro |

| Artemisia argyi (Chinese Mugwort) | Leaves | GC-MS | 1,8-Cineole, Camphor, Borneol, α-Terpineol | mdpi.com |

| Artemisia absinthium (Wormwood) | Aerial Parts | GC-MS | Camphor, Linalool, α-Pinene, Sabinene | areeo.ac.ir |

| Artemisia arborescens | Aerial Parts | GC-MS | Camphor, trans-Thujone, Chamazulene | researchgate.net |

Emerging Research Avenues and Interdisciplinary Considerations

Intersection with Chemical Biology Research Methodologies

The distinct architecture of 3-methylenecyclohexanol, characterized by a reactive exocyclic double bond and a strategically positioned secondary alcohol on a cyclohexyl scaffold, presents significant opportunities for innovation in chemical biology. This compound serves as a valuable building block for creating sophisticated molecular probes and tools designed to investigate complex biological systems. The inherent conformational rigidity of the cyclohexyl ring is particularly advantageous for designing molecules that can interact with high specificity and affinity with biological targets like proteins and enzymes.

The synthetic tractability of this compound allows for its elaboration into a variety of functional molecules. For instance, the exocyclic methylene (B1212753) group is a key structural motif found in numerous natural products with diverse biological activities. organic-chemistry.org This feature can be exploited to synthesize analogs of these natural products, enabling detailed structure-activity relationship (SAR) studies. By modifying the core scaffold of this compound, researchers can systematically probe the steric and electronic requirements for molecular recognition at a biological target.

Furthermore, the dual functionality of this compound—the alkene and the alcohol—provides orthogonal handles for the attachment of reporter groups (e.g., fluorophores, biotin) or for conjugation to biomolecules. The double bond can undergo a variety of addition reactions, while the secondary alcohol can be esterified or oxidized to a ketone, opening up numerous pathways for bio-conjugation and the construction of activity-based probes.

Below is a table summarizing potential chemical modifications of the this compound scaffold and their applications in the field of chemical biology.

| Functional Group | Potential Modification Reaction | Reagent/Catalyst Example | Application in Chemical Biology |

| Exocyclic Alkene | Epoxidation followed by ring-opening | m-CPBA, then nucleophile (e.g., fluorescent amine) | Introduction of reporter groups for cellular imaging. |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Conversion to a primary alcohol for alternative conjugation. | |

| Heck Coupling | Pd catalyst, aryl halide | Attachment of aromatic moieties to probe binding pockets. | |

| Thiol-ene "Click" Reaction | Photoinitiator, functional thiol | Covalent labeling of proteins or surfaces. | |

| Secondary Alcohol | Oxidation to Ketone | Dess-Martin periodinane | Formation of a bioorthogonal handle for oxime/hydrazone ligation. |

| Esterification | Acyl chloride, base | Attachment of cargo molecules or affinity tags. | |

| Etherification | Williamson ether synthesis (e.g., propargyl bromide) | Introduction of an alkyne handle for "click" chemistry. | |

| Mitsunobu Reaction | DEAD, PPh₃, nucleophile | Inversion of stereochemistry to study stereospecific interactions. |

Potential as a Precursor in Materials Science Research

In the field of materials science, this compound emerges as a promising precursor due to its bifunctional nature, containing both a polymerizable alkene and a reactive alcohol group. This unique combination allows for its use in synthesizing a diverse range of functional polymers and advanced materials through various synthetic strategies. The focus remains on its synthetic utility as a monomer or a building block, rather than the intrinsic properties of materials derived from it.

The exocyclic double bond of this compound is susceptible to polymerization through several mechanisms, including radical, cationic, and ring-opening metathesis polymerization (ROMP). The direct polymerization of this monomer would yield polymers with pendant hydroxyl groups along the polymer backbone. These hydroxyl groups serve as valuable sites for post-polymerization modification, enabling the introduction of a wide array of functional groups to tailor the final properties of the material.

Moreover, the hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), leading to the formation of graft copolymers. In this architecture, polyester (B1180765) chains are grown from the cyclohexyl backbone, creating well-defined structures that can influence the morphology and performance of the resulting material.

The synthetic utility of cyclic alcohols and related structures is a subject of ongoing research for creating sequence-controlled and functional polymers. bohrium.comresearchgate.net The principles derived from these studies can be directly applied to this compound. For example, it can be a component in one-pot processes for generating specific monomer sequences, leading to polymers with precisely controlled structures. bohrium.com The ability to create cyclic polymers from linear precursors containing functional handles, such as thiols or alkynes, is another area where derivatives of this compound could be employed. umons.ac.bersc.org

The following table outlines several polymerization strategies that can utilize this compound, highlighting its synthetic versatility.

| Polymerization Strategy | Role of this compound | Resulting Polymer Architecture | Potential Synthetic Utility |

| Radical Polymerization | Monomer | Linear polymer with pendant -OH groups | Backbone for post-polymerization functionalization. |

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer (with a strained ring system) | Polyalkene with pendant hydroxylated cyclohexyl groups | Creation of functional materials with high molar mass. |

| Grafting-from Polymerization | Macroinitiator (after modification) | Graft copolymer (e.g., with polyester side chains) | Synthesis of amphiphilic copolymers or thermoplastic elastomers. |

| Polycondensation | Diol Precursor (after di-hydroxylation of the alkene) | Polyester or Polyurethane | Building block for thermosets and biodegradable polymers. |

The capacity to undergo multiple types of polymerization and chemical derivatization makes this compound a versatile building block for the rational design of complex macromolecular structures for advanced material applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-methylenecyclohexanol, and how do reaction conditions influence product distribution?

- Methodological Answer : The oxymercuration-demercuration of strained bicyclic alkenes (e.g., 5-methylenebicyclo[2.1.1]hexane) is a key route. Temperature critically dictates product ratios:

- At 0°C , 4-methylenecyclohexanol dominates due to rapid quenching of the cyclopropylcarbinyl cation intermediate.

- At 70°C , this compound becomes the major product (70%) alongside 3-methylcyclohex-3-en-1-ol (14%), as prolonged heating allows rearrangement of intermediates .

- Experimental Design Tip : Use preparative-scale reactions with controlled temperatures and monitor products via vapor-phase chromatography (VPC) on a 220-inch TCEP capillary column at 110°C .

Q. How can researchers characterize this compound and distinguish it from structural isomers?

- Methodological Answer : Combine NMR spectroscopy (to identify olefinic protons and methylene groups) and gas chromatography (GC) with polar columns (e.g., TCEP) to resolve retention time differences. For example:

- This compound : Retention time ~18.7 min.

- 2-Methylenecyclohexanol : Retention time ~17.7 min .

- Data Interpretation : Confirm peak assignments using authentic standards or spiking experiments.

Q. What are common experimental pitfalls in dehydration or rearrangement studies of this compound derivatives?

- Methodological Answer : In acid-catalyzed dehydration, inconsistent heating rates or GC column variability can skew product ratios (e.g., 1-methylcyclohexene vs. 3-methylcyclohexene). Mitigate this by:

- Standardizing heating protocols (e.g., gradual temperature ramps).

- Validating GC methods with replicate runs and cross-referencing retention indices .

Advanced Research Questions

Q. How do reaction intermediates (e.g., cyclopropylcarbinyl cations) influence the formation of this compound?

- Mechanistic Insight : The cyclopropylcarbinyl cation (intermediate F in solvolysis) undergoes strain-driven rearrangement. Kinetic trapping at low temperatures favors 4-methylenecyclohexanol, while thermal rearrangement at 70°C shifts selectivity toward this compound via olefinic intermediates .

- Experimental Validation : Use in situ NMR to monitor intermediate formation or isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways .

Q. What strategies resolve contradictions in product distributions reported across studies?

- Case Study : Discrepancies in oxymercuration-demercuration outcomes (e.g., 44% vs. 70% this compound yields) stem from solvent purity, reagent stoichiometry, or column calibration. Address this by:

- Replicating conditions from Fieser & Fieser’s protocols (1972) .

- Reporting detailed reaction parameters (e.g., solvent ratios, quench timing) and analytical conditions .

Q. How can computational modeling predict the stability and reactivity of this compound derivatives?

- Methodological Answer : Apply DFT calculations to compare transition-state energies for competing pathways (e.g., hydride shifts vs. ring-opening). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.